7-Hydroxy-2'-methoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2’-methoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2’-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as potassium hydroxide in ethanol. The resulting chalcone undergoes cyclization to form the flavone structure .
Industrial Production Methods: Industrial production of 7-Hydroxy-2’-methoxyflavone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and supercritical fluid extraction methods to isolate and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavone derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2’-methoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Apoptosis Induction: It triggers mitochondrial-mediated apoptosis by generating reactive oxygen species, leading to the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
5-Hydroxy-7-methoxyflavone: Known for its anticancer properties and similar antioxidant activities.
7-Hydroxy-4’-methoxyflavone: Exhibits anti-inflammatory and anticancer activities.
2’-Methoxyflavone: Shares structural similarities but differs in its biological activities.
Uniqueness: 7-Hydroxy-2’-methoxyflavone stands out due to its specific hydroxyl and methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
77298-65-8 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3 |
InChI Key |
PFEQKIBOPJQNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.